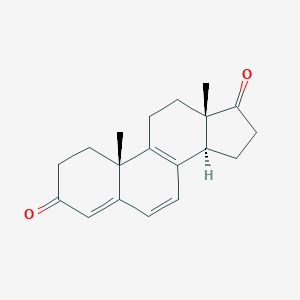
Androsta-4,6,8(9)-triene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsta-4,6,8(9)-triene-3,17-dione, also known as ATD, is a steroid hormone inhibitor that has gained significant attention in the scientific community due to its potential in research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
Androsta-4,6,8(9)-triene-3,17-dione works by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone into estrogen. This inhibition leads to an increase in testosterone levels and a decrease in estrogen levels, which can have significant effects on the body.
Biochemical and Physiological Effects:
Androsta-4,6,8(9)-triene-3,17-dione has been shown to have several biochemical and physiological effects on the body. One of the most significant effects is its ability to increase testosterone levels. This increase in testosterone can lead to an increase in muscle mass, strength, and overall athletic performance. Additionally, Androsta-4,6,8(9)-triene-3,17-dione has been shown to decrease estrogen levels, which can help to reduce the risk of certain cancers and other health conditions.
実験室実験の利点と制限
Androsta-4,6,8(9)-triene-3,17-dione has several advantages when used in lab experiments. It is a potent inhibitor of aromatase, making it a valuable tool for studying the effects of testosterone and estrogen on the body. Additionally, Androsta-4,6,8(9)-triene-3,17-dione is relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in lab experiments. One of the most significant limitations is that it can be difficult to control the dosage of Androsta-4,6,8(9)-triene-3,17-dione, which can lead to inconsistencies in results.
将来の方向性
There are several future directions for research involving Androsta-4,6,8(9)-triene-3,17-dione. One potential area of research is the use of Androsta-4,6,8(9)-triene-3,17-dione in the treatment of certain health conditions, such as breast cancer. Additionally, further research is needed to better understand the mechanism of action of Androsta-4,6,8(9)-triene-3,17-dione and its effects on the body. Finally, there is a need for more research on the optimal dosage of Androsta-4,6,8(9)-triene-3,17-dione for various research applications.
Conclusion:
In conclusion, Androsta-4,6,8(9)-triene-3,17-dione is a steroid hormone inhibitor that has significant potential in scientific research applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While there are limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in research, it remains a valuable tool for studying the effects of testosterone and estrogen on the body. Further research is needed to better understand the potential uses of Androsta-4,6,8(9)-triene-3,17-dione and its optimal dosage for various research applications.
合成法
Androsta-4,6,8(9)-triene-3,17-dione is synthesized through a multi-step process that involves the conversion of a precursor molecule, dehydroepiandrosterone (DHEA), into Androsta-4,6,8(9)-triene-3,17-dione. The synthesis of Androsta-4,6,8(9)-triene-3,17-dione involves the use of several chemical reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid. The final product is purified using chromatography techniques to obtain a high-quality compound for research purposes.
科学的研究の応用
Androsta-4,6,8(9)-triene-3,17-dione has been studied extensively for its potential use in various scientific research applications. One of the most significant applications of Androsta-4,6,8(9)-triene-3,17-dione is its use as a steroid hormone inhibitor. Androsta-4,6,8(9)-triene-3,17-dione has been shown to inhibit the conversion of testosterone to estrogen, making it a valuable tool for studying the effects of testosterone on the body.
特性
CAS番号 |
115930-43-3 |
|---|---|
製品名 |
Androsta-4,6,8(9)-triene-3,17-dione |
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
(10S,13S,14S)-10,13-dimethyl-2,11,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1 |
InChIキー |
IVSWIZWRBZUXRO-SNRMKQJTSA-N |
異性体SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
正規SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
同義語 |
androsta-4,6,8(9)-triene-3,17-dione FCE 24918 FCE-24918 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



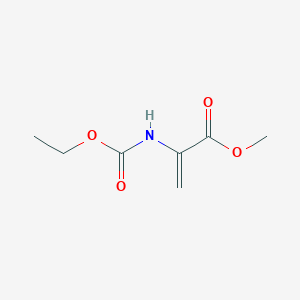
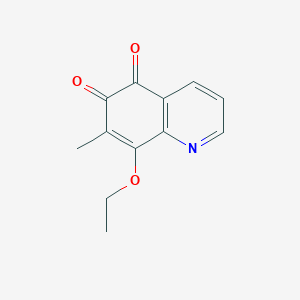
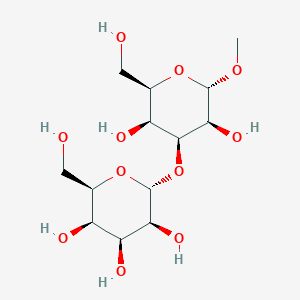
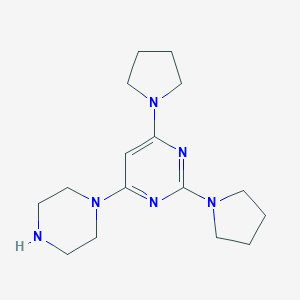
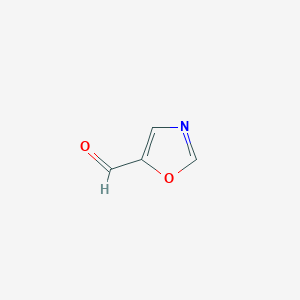
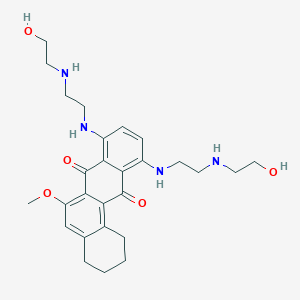

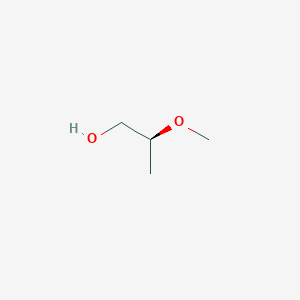
![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)


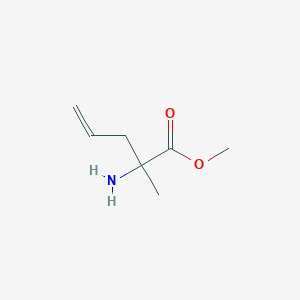
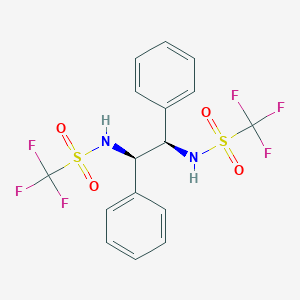
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)